molecular formula C11H16N2O3S B7704344 3-[4-(Ethylsulfamoyl)phenyl]propanamide CAS No. 835899-29-1

3-[4-(Ethylsulfamoyl)phenyl]propanamide

Cat. No.: B7704344
CAS No.: 835899-29-1
M. Wt: 256.32 g/mol
InChI Key: SWMRQXYZPJDRRY-UHFFFAOYSA-N
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Description

3-[4-(Ethylsulfamoyl)phenyl]propanamide is a sulfonamide-containing propanamide derivative characterized by an ethylsulfamoyl group attached to the para-position of a phenyl ring, which is linked to a propanamide backbone.

Properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-2-13-17(15,16)10-6-3-9(4-7-10)5-8-11(12)14/h3-4,6-7,13H,2,5,8H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMRQXYZPJDRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Ethylsulfamoyl)phenyl]propanamide typically involves the reaction of 4-(ethylsulfamoyl)benzoic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Ethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Ethylsulfamoyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-[4-(Ethylsulfamoyl)phenyl]propanamide with two closely related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
This compound C₁₁H₁₅N₂O₃S 255.31 Ethylsulfamoyl phenyl, propanamide 1.2
3-(Isobutyrylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide C₁₉H₂₂N₃O₄S 388.46 Sulfamoylphenyl ethyl, benzamide, isobutyryl 2.8
3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide C₂₃H₂₃ClN₂O₃S₂ 475.0 Chlorophenyl sulfanyl, dimethylphenyl sulfamoyl 3.5

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound has the simplest structure, with a lower molecular weight (255.31) and moderate lipophilicity (LogP ≈ 1.2), suggesting better aqueous solubility compared to bulkier analogs.
  • The chlorophenyl sulfanyl analog (475.0 Da) exhibits the highest molecular weight and lipophilicity (LogP ≈ 3.5), which may improve tissue penetration but reduce solubility.

Pharmacological Implications

  • Target Compound : The ethylsulfamoyl group may offer a balance between solubility and target affinity, making it suitable for systemic applications. Its smaller size could reduce off-target interactions compared to bulkier analogs.
  • Benzamide Analog : The extended aromatic system might enhance binding to hydrophobic enzyme pockets, but the higher LogP could limit bioavailability.

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